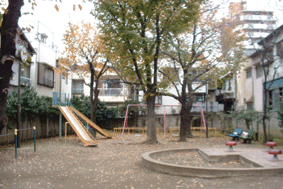Influence of paint chips on lead concentration in the soil of public playgrounds in Tokyo
Journal of Environmental Monitoring Pub Date: 2006-01-26 DOI: 10.1039/B517227F
Abstract
Lead concentration in the surface soils from 31 playgrounds in a ward in Tokyo was measured to examine if paint chips, peeled off from playing equipment installed in the playgrounds, contribute to elevated Pb concentration in the soil of public playgrounds. Lead concentration in the paint chips sampled from playgrounds ranged from 0.003 to 8.9%. Lead concentration in the surface soil ranged from 15.2 to 237 mg kg−1 (average, 55.5 mg kg−1) and higher Pb concentration was found in the soil near painted playing equipment indicating that paint chips from playing equipment contributed to increase soil Pb level of playgrounds in Tokyo. The degree of peeling-off of paint on the surface of playing equipment in the public playground (peeling-off index: POI) positively correlated with Pb concentration in the soil (Spearman rank-correlation coefficient, r = 0.366, p = 0.043). The stronger correlation between Pb concentration and isotope ratios (207Pb/206Pb and Pb conc., r = 0.536, p = 0.002, 208Pb/206Pb and Pb conc. r = 0.600, p < 0.001) than that between Pb and POI indicated that gasoline Pb contributed more to the playground-to-playground variation in soil Pb concentration. It was concluded that both gasoline Pb of the past and paint chips contributed to increased Pb concentration in the surface soil of playgrounds in Tokyo, though the contribution of paint chips is smaller than gasoline Pb.


Recommended Literature
- [1] A simple method for fabricating drugs containing a cis-o-diol structure into guanosine-based supramolecular hydrogels for drug delivery†
- [2] Tailored preparation of WO3 nano-grassblades on FTO substrate for photoelectrochemical water splitting†
- [3] Simultaneous detection of three gynecological tumor biomarkers in clinical serum samples using an ICP-MS-based magnetic immunoassay
- [4] Dendrimer-like polymers: a new class of structurally precise dendrimers with macromolecular generations†
- [5] Probing the electronic and ionic transport in topologically distinct redox-active metal–organic frameworks in aqueous electrolytes†
- [6] Progress in the preparation and evaluation of glucose-sensitive microneedle systems and their blood glucose regulation
- [7] Understanding and design of non-conservative optical matter systems using Markov state models†
- [8] Assessment of the nematocidal activity of metallocenyl analogues of monepantel†
- [9] Electrospray mass spectrometry of highly moisture-sensitive metal alkoxides
- [10] Photochemical control of bacterial gene expression based on trans encoded genetic switches†










